molecular formula C10H15N3O2 B2500426 Tert-butyl 2-amino-5-methylpyrimidine-4-carboxylate CAS No. 2248371-60-8

Tert-butyl 2-amino-5-methylpyrimidine-4-carboxylate

Cat. No.: B2500426
CAS No.: 2248371-60-8
M. Wt: 209.249
InChI Key: PXFDUEFNBMEJQL-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-5-methylpyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, particularly in nucleic acids. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-5-methylpyrimidine-4-carboxylate typically involves the reaction of 2-amino-5-methylpyrimidine-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent. Common dehydrating agents include dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-5-methylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-amino-5-methylpyrimidine-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a precursor for the synthesis of nucleoside analogs, which are important in the study of DNA and RNA functions. These analogs can be used to investigate the mechanisms of genetic replication and transcription.

Medicine

In medicine, derivatives of this compound are explored for their potential as antiviral and anticancer agents. The compound’s ability to interact with nucleic acids makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale synthesis processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-5-methylpyrimidine-4-carboxylate involves its interaction with nucleic acids. The compound can intercalate into DNA or RNA, disrupting their normal functions. This can lead to the inhibition of genetic replication and transcription, making it useful in antiviral and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dimethylpyrimidine
  • 2-Amino-4-methylpyrimidine
  • 2-Amino-5-ethylpyrimidine

Uniqueness

Tert-butyl 2-amino-5-methylpyrimidine-4-carboxylate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity. This makes it more stable and less prone to degradation compared to similar compounds without the tert-butyl group.

Properties

IUPAC Name

tert-butyl 2-amino-5-methylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-6-5-12-9(11)13-7(6)8(14)15-10(2,3)4/h5H,1-4H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFDUEFNBMEJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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